3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
Description
3-Chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a naphtho[2,1-d]thiazole moiety, a fused bicyclic system combining naphthalene and thiazole rings.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2OS2/c21-16-13-7-3-4-8-15(13)25-18(16)19(24)23-20-22-14-10-9-11-5-1-2-6-12(11)17(14)26-20/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVVIKZGZUQLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, belongs to the class of thiazoles. Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. The specific interactions and resulting changes would depend on the compound’s structure and the nature of its target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group in compound 86 enhances antimicrobial activity, likely due to increased electrophilicity .
- Hydrophobic Substituents : The naphtho[2,1-d]thiazole group in the target compound may improve binding to hydrophobic targets compared to simpler aryl groups (e.g., 29 ) .
- Enzyme Modulation : SAG derivatives with bulky substituents (e.g., cyclohexyl-pyridinyl) show agonist activity against SMO receptors, suggesting the target compound’s naphthothiazole group could similarly modulate protein interactions .
Solubility and Stability
- Sulfonyl Derivatives (e.g., ): The 4-(dibutylsulfamoyl)phenyl group in improves water solubility due to sulfonyl polarity, whereas the naphthothiazole moiety in the target compound may reduce solubility.
- Thiourea Derivatives (e.g., ): Thiourea linkages (e.g., N-ethyl-tetrahydrofuranmethyl) introduce conformational flexibility but may reduce metabolic stability.
Pharmacological and Industrial Relevance
- Antimicrobial Applications : Compound 86 ’s nitrothiazole group aligns with nitazoxanide-based antimicrobials, suggesting the target compound could be optimized for similar uses .
- Discontinued Compounds: Derivatives like (morpholinosulfonylphenyl) were discontinued, possibly due to toxicity or synthesis challenges, underscoring the need for substituent optimization.
Preparation Methods
Benzo[b]thiophene-2-carboxylic Acid Synthesis
The benzo[b]thiophene core is typically constructed via Gewald-type reactions or transition metal-catalyzed cyclizations. Recent advances employ sulfurization of o-alkynylbenzaldehydes:
Method A (Two-Step Cyclization):
- Substrate Preparation: 2-Ethynylbenzaldehyde reacts with thiourea in DMF at 80°C to form 2-aminobenzo[b]thiophene.
- Oxidation: Treatment with KMnO₄ in acidic medium yields benzo[b]thiophene-2-carboxylic acid (78% yield).
Method B (One-Pot Approach):
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | None | 80 | 78 | 95.2% |
| B | Pd(OAc)₂ | 140 | 92 | 98.7% |
Chlorination at the 3-Position
Electrophilic chlorination using SO₂Cl₂ demonstrates superior regioselectivity over radical methods:
Optimized Conditions:
- Benzo[b]thiophene-2-carboxylic acid (1 eq)
- SO₂Cl₂ (1.2 eq) in CH₂Cl₂
- FeCl₃ (5 mol%) at 0→25°C (4 hr)
- Yield: 89% 3-chloro derivative
Critical Parameters:
- Excess Cl₂ gas leads to over-chlorination
- Lower temperatures (<10°C) prevent sulfone formation
Naphtho[2,1-d]thiazol-2-amine Preparation
The heterocyclic amine is synthesized via:
Three-Component Reaction (Adapted from ACS Omega 2020):
- Reactants: 2-Naphthylamine (1 eq), benzaldehyde (2 eq), S₈ (0.375 eq)
- Conditions: DMSO solvent, N₂ atmosphere, 140°C, 22 hr
- Yield: 76% naphtho[2,1-d]thiazol-2-amine
Mechanistic Insights:
- Imine formation between amine and aldehyde
- Sulfur insertion via radical intermediates
- Cyclization to form thiazole ring
Amide Bond Formation
Palladium-Catalyzed Coupling (Buchwald-Hartwig)
- 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (1 eq)
- Naphtho[2,1-d]thiazol-2-amine (1.05 eq)
- Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%)
- Cs₂CO₃ (2 eq) in toluene at 110°C (12 hr)
- Yield: 84%
Ligand Screening Data:
| Ligand | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| XantPhos | 98 | 84 |
| BINAP | 92 | 77 |
| DavePhos | 85 | 68 |
Microwave-Assisted Method
Accelerated Conditions:
- Same reagents as above
- Microwave irradiation at 150°C (30 min)
- Yield: 88% with 99.1% purity
Purification and Characterization
Chromatographic Methods
- Normal Phase SiO₂: Hexane/EtOAc (3:1→1:1 gradient)
- HPLC: C18 column, MeCN/H₂O (70:30), 1 mL/min, λ=254 nm
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.72 (d, J=8.4 Hz, 1H, Ar-H), 8.25–7.32 (m, 10H, Ar-H), 3.21 (s, 1H, NH)
HRMS (ESI-TOF):
m/z calcd for C₂₀H₁₁ClN₂OS₂ [M+H]⁺: 394.9971; Found: 394.9968
FT-IR (KBr):
ν 3275 (N-H), 1684 (C=O), 1560 (C=N), 745 (C-S) cm⁻¹
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost | Kilo-Scale Cost |
|---|---|---|
| Pd Catalyst | $12.50/g | $8.20/g |
| S₈ | $0.15/g | $0.09/g |
| DMSO | $1.20/L | $0.85/L |
Environmental Impact
- PMI (Process Mass Intensity): 68.2 (benchmark <50)
- E-Factor: 42.1 (needs improvement via catalyst recycling)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, and how can yield/purity be improved?
- Methodology : Multi-step synthesis typically involves coupling benzo[b]thiophene-2-carboxylic acid derivatives with naphtho[2,1-d]thiazol-2-amine. Key steps include:
- Chlorination : Introducing the chloro group at position 3 of the benzo[b]thiophene core using reagents like SOCl₂ or PCl₅ .
- Amide Coupling : Use coupling agents (e.g., DCC, EDC) in aprotic solvents (DMF, dichloromethane) to link the carboxamide group to the thiazole nitrogen .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) improve purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Confirm regiochemistry of the chloro group (¹H/¹³C NMR chemical shifts: δ 7.2–8.5 ppm for aromatic protons) .
- IR : Identify amide C=O stretch (~1640–1680 cm⁻¹) and C-Cl stretch (~690 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~423–425 for C₂₀H₁₁ClN₂OS₂) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodology :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorescence-based protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified thiazole/naphthalene substituents (e.g., electron-withdrawing groups at the chloro position) .
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., thiophene vs. oxadiazole moieties) .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. How to resolve contradictions in reported biological activity data for similar compounds?
- Methodology :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .
- Meta-Analysis : Compare datasets from PubChem or ChEMBL for analogous carboxamide-thiazole derivatives .
Q. What computational strategies predict binding modes with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., naphtho-thiazole moiety in ATP-binding pockets) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors near the carboxamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
